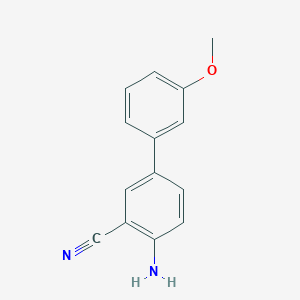![molecular formula C9H8ClF2N3 B8194009 4-Chloro-7-(2,2-difluoroethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8194009.png)
4-Chloro-7-(2,2-difluoroethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-(2,2-difluoroethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: is a chemical compound with a complex structure that includes a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2,2-difluoroethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting with the formation of the pyrrolopyrimidine core. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: : This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Chloro Group: : Chlorination reactions are used to introduce the chlorine atom at the desired position on the pyrrolopyrimidine ring.
Introduction of the Difluoroethyl Group: : This step involves the addition of a difluoroethyl group to the pyrrolopyrimidine core, often using reagents like difluoroethyl halides.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, large-scale reactors, and advanced purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(2,2-difluoroethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: can undergo various types of chemical reactions, including:
Oxidation: : This compound can be oxidized to form various oxidized derivatives.
Reduction: : Reduction reactions can be used to modify the compound, potentially altering its properties.
Substitution: : Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various halogenating agents and nucleophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted derivatives, each with potentially different properties and applications.
Scientific Research Applications
4-Chloro-7-(2,2-difluoroethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : The compound may be used in biological studies to understand its interactions with various biological targets.
Industry: : It may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-Chloro-7-(2,2-difluoroethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to enzymes or receptors, inhibiting or activating specific biochemical pathways.
Comparison with Similar Compounds
4-Chloro-7-(2,2-difluoroethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: can be compared with other similar compounds, such as:
Flupyradifurone: : Another pyrrolopyrimidine derivative with different substituents.
Isoflurane: : A compound with a similar chlorine and fluorine content but a different core structure.
These compounds may have different properties and applications, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
4-chloro-7-(2,2-difluoroethyl)-2-methylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2N3/c1-5-13-8(10)6-2-3-15(4-7(11)12)9(6)14-5/h2-3,7H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILITZTKFTNMYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN2CC(F)F)C(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Methoxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8193927.png)
![2-Chloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193946.png)
![2-Chloro-7-propyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193960.png)
![2-Chloro-7-(cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193972.png)
![2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193976.png)
![2-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193982.png)
![4-Chloro-7-isopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193988.png)
![4-chloro-7-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193995.png)
![4-Chloro-7-isobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8194002.png)
![4-Chloro-7-(cyclohexylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8194017.png)
![4-Chloro-7-(2-methoxyethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8194024.png)
![4-Amino-3'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194029.png)

![4-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194038.png)
